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molecular formula C14H15N5O B1218957 Endralazine CAS No. 39715-02-1

Endralazine

Cat. No. B1218957
M. Wt: 269.30 g/mol
InChI Key: ALAXZYHFVBSJKZ-UHFFFAOYSA-N
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Patent
US03954754

Procedure details

A solution of 4.0 g of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 1.5 g of hydrazine hydrate in 10 cc of 95% ethanol is heated in an autoclave at a bath temperature of 150° for 16 hours. The oil obtained after concentrating the reaction mixture in a vacuum, is divided between chloroform and a small amount of water, and the organic phase is concentrated to a red oil. The title compound is obtained by crystallization from dimethyl formamide. M.P. 220°-223° (decomp.).
Name
3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S[C:9]1[N:14]=[N:13][C:12]2[CH2:15][CH2:16][N:17]([C:19](=[O:26])[C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:18][C:11]=2[CH:10]=1)C1C=CC=CC=1.O.[NH2:28][NH2:29]>C(O)C>[C:19]([N:17]1[CH2:16][CH2:15][C:12]2[N:13]=[N:14][C:9]([NH:28][NH2:29])=[CH:10][C:11]=2[CH2:18]1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=CC2=C(N=N1)CCN(C2)C(C2=CC=CC=C2)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oil obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating the reaction mixture in a vacuum
CONCENTRATION
Type
CONCENTRATION
Details
a small amount of water, and the organic phase is concentrated to a red oil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)NN)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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